4-Isopropyl-1H-pyrrol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-propan-2-yl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C7H12N2/c1-5(2)6-3-9-4-7(6)8/h3-5,9H,8H2,1-2H3 |
InChI Key |
HAQXIHLIKPSXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC=C1N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Isopropyl 1h Pyrrol 3 Amine
Reactivity of the Pyrrole (B145914) Nitrogen (N1)
The nitrogen atom within the pyrrole ring (N1) possesses a lone pair of electrons that contributes to the aromaticity of the heterocycle. However, it also retains the ability to act as a nucleophile or be deprotonated under specific conditions.
The N1 position of the pyrrole can undergo both alkylation and acylation, though these reactions are often in competition with reactions at the more nucleophilic C3-amino group and C-acylation of the electron-rich ring. researchgate.netbath.ac.uk
N-Alkylation: The alkylation of the pyrrole nitrogen typically involves reaction with alkyl halides or other alkylating agents. la-press.org Like other secondary amines, the pyrrole nitrogen can be alkylated, but the reaction conditions must be carefully chosen. libretexts.org The reaction of primary amines with alkyl halides can often lead to a mixture of secondary and tertiary amine products, and similar overalkylation can be a concern in pyrrole chemistry. libretexts.orgacs.org The use of alcohols as alkylating agents in the presence of a suitable catalyst also presents a viable pathway for N-alkylation. rsc.org The process generally involves a two-step alkylation of the primary amine with an alkyl halide. researchgate.net
N-Acylation: Acylation of the pyrrole nitrogen to form an N-acylpyrrole is a common transformation. organic-chemistry.orgescholarship.org However, the regioselectivity of acylation on a substituted pyrrole can be complex. For instance, in many cases, acylation of pyrroles occurs at the C2 or C3 positions of the ring (a Friedel-Crafts type reaction) rather than on the nitrogen, especially under Lewis acid catalysis. researchgate.netbath.ac.uk The choice of catalyst and acylating agent is crucial in directing the outcome. researchgate.net To favor N-acylation, the reaction is often carried out in the presence of a non-nucleophilic base which deprotonates the pyrrole nitrogen, increasing its nucleophilicity towards the acylating agent.
The N-H proton of the pyrrole ring is weakly acidic and can be removed by a strong base to form a pyrrolide anion. This anion is a potent nucleophile. The propensity for deprotonation is significantly influenced by the basicity of the anion used as the proton abstractor. nih.gov
In the presence of strongly basic anions, such as fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻), the deprotonation of the pyrrole NH proton can occur. nih.gov This process generates a highly reactive anionic species. In contrast, weaker bases and less basic anions like chloride (Cl⁻), bromide (Br⁻), and bisulfate (HSO₄⁻) are generally insufficient to induce deprotonation under similar conditions. nih.gov The formation of the pyrrolide anion opens up pathways for subsequent reactions with a variety of electrophiles.
| Reagent Type | Example Reagent | Outcome at Pyrrole N-H |
| Strong Base | Fluoride (F⁻), Acetate (AcO⁻) | Deprotonation to form pyrrolide anion. nih.gov |
| Weak Base | Chloride (Cl⁻), Bromide (Br⁻) | No significant deprotonation. nih.gov |
Reactivity of the Amine Functionality (C3)
The primary amino group at the C3 position is a key center of reactivity in 4-Isopropyl-1H-pyrrol-3-amine. Its lone pair of electrons makes it both basic and strongly nucleophilic, enabling it to participate in a wide array of bond-forming reactions. libretexts.orguomustansiriyah.edu.iq The chemistry of amines is largely dominated by the lone pair of electrons on the nitrogen atom. uomustansiriyah.edu.iq
The primary amine (-NH₂) is a potent nucleophile that readily attacks electron-deficient centers. libretexts.orgresearchgate.net Its reactivity is generally greater than that of the pyrrole nitrogen. The presence of the electron-donating pyrrole ring enhances the nucleophilicity of the C3-amino group. vulcanchem.com
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (compounds containing a C=N double bond). libretexts.org This reaction is typically catalyzed by a weak acid and is reversible. libretexts.orgyoutube.com
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org Controlling the pH is crucial; the reaction rate is generally optimal around pH 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org This reaction is a foundational step in reductive amination, a powerful method for synthesizing more complex amines. masterorganicchemistry.com
Table 1: Illustrative Condensation Reactions
| Carbonyl Compound | Product Class | General Structure of Product |
| Aldehyde (R'-CHO) | Imine (Schiff Base) | 4-Isopropyl-N-(R'-methylidene)-1H-pyrrol-3-amine |
| Ketone (R'-CO-R'') | Imine (Schiff Base) | 4-Isopropyl-N-(R',R''-methylidene)-1H-pyrrol-3-amine |
| Hydroxylamine (NH₂OH) | Oxime | N-(4-isopropyl-1H-pyrrol-3-yl)formaldoxime (from formaldehyde) |
| Hydrazine (NH₂NH₂) | Hydrazone | (E)-1-(4-isopropyl-1H-pyrrol-3-yl)-N-aminomethanimine (from formaldehyde) |
The nucleophilic primary amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These are among the most common transformations in medicinal chemistry. acs.org
Amidation: This reaction involves the acylation of the amine with carboxylic acid derivatives such as acyl chlorides, acid anhydrides, or esters. organic-chemistry.orgescholarship.org The reaction with acyl chlorides is particularly vigorous. Amide bond formation can also be achieved directly from carboxylic acids using coupling agents. This transformation is fundamental in peptide synthesis and the construction of many complex organic molecules. organic-chemistry.org
Sulfonamidation: In a similar fashion, the primary amine can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to yield sulfonamides. This reaction is a robust and widely used method for synthesizing this important functional group.
Table 2: Amidation and Sulfonamidation Reactions
| Reagent Class | Example Reagent | Product Class | General Structure of Product |
| Acyl Chloride | Acetyl chloride (CH₃COCl) | Amide | N-(4-isopropyl-1H-pyrrol-3-yl)acetamide |
| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | Amide | N-(4-isopropyl-1H-pyrrol-3-yl)acetamide |
| Sulfonyl Chloride | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonamide | N-(4-isopropyl-1H-pyrrol-3-yl)benzenesulfonamide |
| Carboxylic Acid + Coupling Agent | Propanoic acid + HATU | Amide | N-(4-isopropyl-1H-pyrrol-3-yl)propanamide |
Nucleophilic Reactivity of the Primary Amine
Urea (B33335) and Thiourea (B124793) Formation
The primary amine functionality of this compound serves as a nucleophile, readily participating in reactions to form urea and thiourea derivatives. These reactions are fundamental in medicinal chemistry for building molecules with potential biological activity. nih.gov
The most direct method for urea formation is the reaction of the amine with an isocyanate. commonorganicchemistry.com The nitrogen atom of the 3-amino group attacks the electrophilic carbonyl carbon of the isocyanate, leading to a stable urea linkage. This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com
Similarly, thioureas are synthesized by reacting this compound with an isothiocyanate. The reaction mechanism mirrors that of urea formation, with the amine's nitrogen attacking the electrophilic carbon of the thiocarbonyl group.
Alternative methods for urea synthesis exist, avoiding the use of potentially hazardous isocyanates. These include reactions with carbamates, or using phosgene (B1210022) equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comgoogle.com Another approach is the Curtius rearrangement of a carboxylic acid, which generates an isocyanate in situ that can then be trapped by the amine. commonorganicchemistry.com
Table 1: General Reactions for Urea and Thiourea Synthesis
| Product Type | Reagent 1 | Reagent 2 | General Conditions |
|---|---|---|---|
| Urea | This compound | R-N=C=O (Isocyanate) | Aprotic solvent, Room Temp |
| Thiourea | This compound | R-N=C=S (Isothiocyanate) | Aprotic solvent, Room Temp |
| Urea | this compound | Triphosgene, then NH₃ | Controlled addition, often with base |
Diazotization and Subsequent Transformations
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.com While this is a cornerstone reaction for aromatic amines, its application to this compound is complex. masterorganicchemistry.com
Pyrrole rings are highly activated, electron-rich systems, making them sensitive to the strongly acidic conditions required for diazotization. libretexts.orguomustansiriyah.edu.iq The reaction of the exocyclic 3-amino group with the nitrosonium ion (NO⁺) would proceed, but the stability of the resulting diazonium salt is a key consideration. libretexts.org Unlike the relatively stable diazonium salts derived from simple benzene (B151609) rings, those on highly activated heterocyclic systems can be less stable. libretexts.org
Should a diazonium salt of this compound be successfully formed, it would be a versatile intermediate. masterorganicchemistry.com The diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com These transformations include:
Sandmeyer Reactions: Replacement by –Cl, –Br, or –CN using the corresponding copper(I) salt. masterorganicchemistry.com
Schiemann Reaction: Replacement by –F using fluoroboric acid (HBF₄) and heat. masterorganicchemistry.com
Hydrolysis: Replacement by –OH upon heating in water. libretexts.org
Reduction: Replacement by –H using an agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com
However, the high reactivity of the pyrrole ring could lead to competing side reactions, such as electrophilic nitrosation on the ring itself, particularly at the activated C2 or C5 positions.
Basicity and Protonation Behavior
The basicity of this compound is primarily determined by the exocyclic 3-amino group. The nitrogen atom of the pyrrole ring itself is non-basic. uomustansiriyah.edu.iq Its lone pair of electrons is integral to the 6-π electron aromatic system of the ring and is therefore not available for protonation. libretexts.orguomustansiriyah.edu.iq
In contrast, the lone pair on the 3-amino group is localized and readily available to accept a proton. The basicity of this amine is comparable to other alkylamines, though it may be slightly influenced by the electronic effects of the pyrrole ring. uomustansiriyah.edu.iqlibretexts.org Protonation will occur selectively at the 3-NH₂ group to form the corresponding ammonium (B1175870) salt. The pKₐ of the conjugate acid (the ammonium ion) is a measure of the amine's basicity; a higher pKₐ indicates a stronger base. masterorganicchemistry.com For most simple alkylamines, the pKₐ of their conjugate acids falls in the 9.5 to 11.0 range. libretexts.org
Table 2: Comparison of Basicity
| Compound | Basic Center | pKₐ of Conjugate Acid | Basicity |
|---|---|---|---|
| Pyrrole | Ring Nitrogen | ~0.4 uomustansiriyah.edu.iq | Very Weak / Non-basic |
| Alkylamines (general) | Exocyclic Nitrogen | ~9.5 - 11.0 libretexts.org | Basic |
| This compound | 3-Amino Group | Expected in the 9-11 range | Basic |
Reactivity of the Pyrrole Ring (C2, C5)
The pyrrole ring is an electron-rich heterocycle that is highly activated towards electrophilic attack, significantly more so than benzene. wikipedia.org The reactivity is highest at the α-carbons (C2 and C5) adjacent to the ring nitrogen. stackexchange.comechemi.com This preference is due to the greater stabilization of the cationic intermediate (the arenium ion) formed during electrophilic attack at these positions. Attack at C2 or C5 allows the positive charge to be delocalized over three atoms, including the ring nitrogen, via resonance structures. In contrast, attack at the β-carbons (C3 or C4) results in a less stable intermediate with only two resonance structures. stackexchange.comechemi.com
In this compound, the C2 and C5 positions are the most probable sites for reactions involving the pyrrole ring itself.
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents.
3-Amino Group: The amino group (–NH₂) is a powerful activating group and is ortho, para-directing. In the context of the pyrrole ring, the positions ortho to C3 are C2 and C4. The position para is C5.
4-Isopropyl Group: The isopropyl group (–CH(CH₃)₂) is a weak activating group and is also ortho, para-directing. The positions ortho to C4 are C3 and C5. The position para is C2.
The directing effects of these two groups are reinforcing, strongly favoring substitution at the C2 and C5 positions. The C2 position is ortho to the amino group and para to the isopropyl group, while the C5 position is para to the amino group and ortho to the isopropyl group. Given that the amino group is a much stronger activating group than the isopropyl group, its directing influence is dominant. Therefore, electrophilic attack is overwhelmingly expected to occur at the C2 and C5 positions. rsc.org
Table 3: Predicted Regioselectivity of EAS Reactions
| Electrophilic Reagent | Reaction Type | Expected Major Product(s) |
|---|---|---|
| Br₂ | Halogenation | 2-Bromo- and/or 5-Bromo- derivative |
| HNO₃/H₂SO₄ | Nitration | 2-Nitro- and/or 5-Nitro- derivative |
| SO₃/H₂SO₄ | Sulfonation | 2-Sulfonic acid and/or 5-Sulfonic acid derivative |
| R-COCl/AlCl₃ | Friedel-Crafts Acylation | 2-Acyl- and/or 5-Acyl- derivative |
Metalation and Lithiation at Pyrrole Ring Positions
Metalation, particularly lithiation using strong organolithium bases like n-butyllithium (n-BuLi), is a key method for functionalizing C-H bonds. For this compound, there are two acidic protons that could potentially react: the N-H of the pyrrole ring and the N-H protons of the amino group. Typically, the N-H protons are the most acidic and would be deprotonated first.
After deprotonation of the nitrogen atoms, further lithiation can occur at the most acidic C-H bond on the ring. In pyrrole systems, the α-protons (C2 and C5) are significantly more acidic than the β-protons. sit.edu.cn Therefore, treatment with a sufficient excess of a strong base would lead to lithiation at the C2 or C5 position. The resulting organolithium species is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the introduction of new substituents at these positions.
Oxidation and Reduction Pathways of the Pyrrole Moiety
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to a variety of products. Strong oxidation can lead to ring-opening and degradation. Milder oxidation can result in the formation of pyrrolinones or lead to polymerization, where pyrrole units link together to form polypyrrole-like materials. The presence of the activating amino and isopropyl groups further enhances this sensitivity to oxidation.
Reduction of the pyrrole ring is typically achieved through catalytic hydrogenation, for example, using hydrogen gas with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). thieme-connect.de This process reduces the aromatic pyrrole ring to a saturated pyrrolidine (B122466) ring. In the case of this compound, hydrogenation would yield the corresponding 4-isopropylpyrrolidin-3-amine, converting the planar aromatic heterocycle into a non-planar, saturated aliphatic heterocycle.
Theoretical and Computational Investigations of 4 Isopropyl 1h Pyrrol 3 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties that govern the reactivity and interactions of 4-Isopropyl-1H-pyrrol-3-amine.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. mdpi.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. mdpi.comquizlet.com
Computational studies on similar substituted pyrroles and other heterocyclic systems provide representative values for these electronic parameters. nih.govirjweb.com
Table 1: Representative FMO Properties for Substituted Pyrrole (B145914) Systems
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
Note: These values are illustrative and based on DFT calculations (e.g., B3LYP/6-31G) for analogous amino- and alkyl-substituted pyrroles. The exact values for this compound would require specific calculation.*
The distribution of the HOMO is expected to be concentrated on the pyrrole ring and the exocyclic amino group, confirming these as the primary sites for electrophilic attack. The LUMO is generally distributed over the pyrrole ring system.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). sci-hub.seresearchgate.net
For this compound, the ESP map is expected to show a region of high negative potential (red) around the nitrogen atom of the amino group and potentially on the C2 and C5 positions of the pyrrole ring, which are known to be electron-rich in pyrrole systems. This high electron density makes the amino group a primary site for hydrogen bonding and protonation. uni-muenchen.deamazonaws.com The hydrogen atoms of the amino group and the N-H of the pyrrole ring would, in turn, be represented by regions of positive potential (blue), indicating their propensity for interaction with nucleophiles. sci-hub.se The isopropyl group, being a weakly electron-donating alkyl group, would have a near-neutral potential (green). Such maps are crucial for understanding non-covalent interactions, such as drug-receptor binding. amazonaws.com
Conformational Analysis and Stability Studies
The three-dimensional structure and relative stability of different conformers and tautomers are critical for understanding the molecule's properties and biological activity.
Aminopyrroles, like other amino-substituted heterocycles, can exist in different tautomeric forms. acs.org For this compound, the primary equilibrium is between the amino form (this compound) and the imino form (4-Isopropyl-1H-pyrrol-3(2H)-imine or 4-Isopropyl-1H-pyrrol-3(5H)-imine). mdpi.commdpi.com
Computational studies on related 2-aminopyrrole and 3-aminopyrazole (B16455) systems have shown that the amino tautomer is generally the more stable form in both the gas phase and in solution. mdpi.comacs.org The aromaticity of the pyrrole ring in the amino form contributes significantly to its stability. The imino tautomers, where the exocyclic nitrogen is double-bonded to a ring carbon, disrupt this aromaticity, leading to higher energy. mdpi.com
The equilibrium can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. mdpi.com Theoretical calculations using DFT can quantify the relative Gibbs free energies of these tautomers to predict their populations at equilibrium. For the parent 2-aminopyrrole, the amino form is favored by a significant energy margin. A similar preference is expected for this compound.
Figure 1: Potential Tautomeric Forms of this compound
This diagram illustrates the principal amino and two possible imino tautomers.
Rotation around single bonds can lead to different conformers with varying energies. In this compound, two key rotational barriers are of interest:
Rotation around the C3-N bond: The rotation of the amino group is generally associated with a low energy barrier. However, the partial double bond character of the C-N bond due to conjugation with the pyrrole ring can increase this barrier compared to a typical C-N single bond in an aliphatic amine. libretexts.org Computational studies on related anilines and amides have shown that these barriers can be quantified using DFT calculations. rsc.orgnih.gov
Rotation around the C4-C(isopropyl) bond: The rotation of the isopropyl group can be hindered by steric interactions with the adjacent atoms on the pyrrole ring. The energetic minima would correspond to staggered conformations that minimize these steric clashes. The barriers to rotation for alkyl groups on aromatic rings have been studied and are typically in the range of a few kcal/mol. msu.edu
Dynamic NMR spectroscopy, coupled with computational modeling, is a powerful technique for determining these rotational barriers experimentally and theoretically. xmu.edu.cnmdpi.com
Table 2: Representative Calculated Rotational Barriers for Analogous Molecular Fragments
| Rotational Bond | Analogous System | Method | Calculated Barrier (kcal/mol) |
|---|---|---|---|
| Aryl C-N (Amine) | Substituted Anilines | DFT | 4 - 9 |
| Heterocycle C-N | Amine-substituted Triazines | DFT/DNMR | 15 - 19 |
| C-C (Alkyl) | Isopropyl-substituted aromatics | DFT | 2 - 5 |
Note: These values are illustrative and sourced from studies on analogous systems. The actual barriers for this compound would depend on its specific electronic and steric environment.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and calculation of activation energies for transition states. researchgate.netdal.ca
A common and efficient method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rgmcet.edu.inpensoft.net For this compound, a plausible synthetic route would involve the reaction of an amino-substituted 1,4-dicarbonyl with an appropriate amine source, or more likely, a multicomponent reaction. researchgate.netresearcher.lifegrowingscience.com
DFT studies have been extensively applied to investigate the mechanism of the Paal-Knorr reaction. researchgate.netrgmcet.edu.in These studies have evaluated different possible pathways, such as an initial attack of the amine on a carbonyl to form a hemiaminal versus the formation of an enamine. researchgate.net Calculations have shown that the mechanism typically proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining cyclization step and subsequent dehydration to form the aromatic pyrrole ring. researchgate.netacs.org Water molecules or acid catalysts are often shown to play a crucial role in mediating the proton transfer steps involved in the cyclization and dehydration. researchgate.net
Figure 2: Simplified Paal-Knorr Reaction Pathway for Pyrrole Synthesis
Transition State Characterization for Key Transformations
There is no available published research detailing the transition state characterization for key chemical transformations involving this compound. Computational studies on the synthesis of other substituted pyrroles suggest that reaction mechanisms can involve intermediates such as enamines or proceed through pathways like intramolecular cyclization, where transition state energies determine the reaction feasibility and outcome. nih.govbeilstein-journals.orgmdpi.com However, without specific DFT or ab initio calculations for this compound, any discussion of its transition states would be purely speculative.
Solvent Effects on Reaction Pathways
Information regarding the computational analysis of solvent effects on the reaction pathways of this compound is not available in the scientific literature. For related heterocyclic compounds, theoretical models like the Polarizable Continuum Model (PCM) are used to understand how solvent polarity and hydrogen-bonding capabilities can stabilize or destabilize reactants and transition states, thereby influencing reaction rates and selectivity. mdpi.commdpi.com The application of these models to this compound has not been reported.
Spectroscopic Property Prediction (Theoretical)
No dedicated theoretical predictions of the spectroscopic properties for this compound have been published. Such studies typically involve geometry optimization followed by calculations using methods like Gauge-Independent Atomic Orbital (GIAO) for NMR shifts and frequency analysis for IR spectra.
There are no published theoretical predictions for the ¹H and ¹³C NMR chemical shifts of this compound. While general principles and empirical data allow for rough estimations, precise chemical shifts calculated via DFT or other quantum mechanical methods for this specific molecule are not available. For reference, the characteristic splitting pattern of an isopropyl group in ¹H NMR is a doublet for the six methyl protons and a septet for the single methine proton. pearson.com The exact chemical shifts, however, depend on the electronic environment of the pyrrole ring, for which no specific computational data exists.
Table 1: Hypothetical Data Table for Theoretical NMR Chemical Shift Predictions No published data is available to populate this table.
| Atom | Predicted Chemical Shift (ppm) |
|---|
Theoretical IR vibrational frequency analyses for this compound are absent from the scientific literature. This type of analysis calculates the frequencies and intensities of vibrational modes, which correspond to the stretching and bending of chemical bonds. Key expected vibrations would include N-H stretching from the amine and pyrrole ring, C-H stretching of the isopropyl group and aromatic ring, and C-N stretching vibrations. wisc.eduresearchgate.net Without computational results, a detailed assignment of theoretical frequencies is not possible.
Table 2: Hypothetical Data Table for Theoretical IR Vibrational Frequency Analysis No published data is available to populate this table.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|
Advanced Spectroscopic Characterization for Mechanistic Insights
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules. For 4-Isopropyl-1H-pyrrol-3-amine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyrrole (B145914) ring, the isopropyl group, and the amine and N-H moieties. The pyrrole ring protons are expected to appear in the aromatic region of the spectrum. The protons at positions 2 and 5 would likely be observed as distinct signals, with their chemical shifts influenced by the electronic effects of the adjacent amine and isopropyl groups. The methine proton of the isopropyl group would appear as a multiplet, coupled to the six equivalent methyl protons, which in turn would present as a doublet. The amine (NH₂) protons and the pyrrole N-H proton are expected to show broader signals, and their chemical shifts would be sensitive to solvent and concentration due to hydrogen bonding. semanticscholar.org
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in elucidating the spatial proximity of protons, thereby offering insights into the molecule's preferred conformation. For instance, NOE correlations between the isopropyl group protons and the pyrrole ring protons would help to establish their relative orientation.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The pyrrole ring carbons would resonate in the aromatic region, with the carbons bearing the isopropyl and amine groups (C4 and C3, respectively) showing distinct chemical shifts. The isopropyl group would be identified by two signals: one for the methine carbon and another for the two equivalent methyl carbons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C2 | 6.5 - 6.8 | s |
| H on C5 | 6.0 - 6.3 | s |
| CH of Isopropyl | 2.8 - 3.2 | sept |
| CH₃ of Isopropyl | 1.1 - 1.3 | d |
| NH₂ | 3.5 - 5.0 | br s |
| NH of Pyrrole | 7.5 - 8.5 | br s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~115 |
| C3 | ~125 |
| C4 | ~130 |
| C5 | ~105 |
| CH of Isopropyl | 25 - 30 |
| CH₃ of Isopropyl | 20 - 25 |
Infrared and Raman Spectroscopy for Functional Group Vibrational Modes and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. In this compound, these techniques would be particularly useful for characterizing the N-H bonds of the primary amine and the pyrrole ring, as well as the C-H bonds of the isopropyl group and the pyrrole ring.
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. The pyrrole N-H stretch would likely be observed as a broader band in a similar region. The presence of hydrogen bonding, both intermolecularly and potentially intramolecularly, would influence the position and shape of these N-H stretching bands, generally causing a shift to lower wavenumbers and band broadening. quora.comstudy.com
The C-H stretching vibrations of the sp³-hybridized isopropyl group would be observed just below 3000 cm⁻¹, while the sp² C-H stretches of the pyrrole ring would appear just above 3000 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C stretching vibrations of the pyrrole ring and the isopropyl group would be expected to give rise to distinct Raman signals.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (doublet) |
| Pyrrole | N-H Stretch | 3300 - 3500 (broad) |
| Pyrrole Ring | C-H Stretch | > 3000 |
| Isopropyl Group | C-H Stretch | < 3000 |
| Pyrrole Ring | C=C Stretch | 1500 - 1600 |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Isopropyl Group | C-H Bend | 1370 - 1390 |
| Pyrrole Ring | C-N Stretch | 1250 - 1350 |
Mass Spectrometry Techniques for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) would provide valuable information.
Under EI-MS, the molecule is expected to undergo fragmentation following ionization. A prominent molecular ion peak (M⁺) would confirm the molecular weight of the compound. A key fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this case, the loss of a methyl radical from the isopropyl group would lead to a stable, resonance-stabilized cation. Another likely fragmentation would be the loss of the entire isopropyl group.
ESI-MS, a softer ionization technique, would likely show a strong protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could then be used to induce fragmentation and provide further structural information.
Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 138 | [C₈H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₁₁N₂]⁺ | Loss of a methyl radical (•CH₃) |
| 95 | [C₅H₇N₂]⁺ | Loss of an isopropyl radical (•C₃H₇) |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The pyrrole ring in this compound constitutes a chromophore that is expected to absorb in the UV region. libretexts.org
The spectrum of pyrrole itself shows absorption bands that can be attributed to π-π* transitions. researchgate.net The introduction of an amino group and an isopropyl group onto the pyrrole ring would be expected to cause a shift in the absorption maximum (λ_max). The amino group, being an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (a hyperchromic effect) due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. cutm.ac.in The isopropyl group, being an alkyl substituent, would likely have a smaller effect on the absorption spectrum.
Expected UV-Visible Absorption for this compound
| Transition Type | Expected λ_max (nm) |
| π → π | 210 - 240 |
| n → π | > 250 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of its molecular geometry.
The crystal structure would also reveal the nature of intermolecular interactions, such as hydrogen bonding. The primary amine and the pyrrole N-H group are both capable of acting as hydrogen bond donors, while the nitrogen atoms can act as acceptors. It is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds, which would play a crucial role in stabilizing the solid-state structure. mdpi.comresearchgate.net Analysis of the crystal packing could reveal motifs such as chains, sheets, or three-dimensional networks.
Derivatization and Analog Synthesis from 4 Isopropyl 1h Pyrrol 3 Amine
Synthesis of N-Substituted 4-Isopropyl-1H-pyrrol-3-amines
The primary amino group of 4-Isopropyl-1H-pyrrol-3-amine is a key site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties. Standard synthetic methodologies for the N-substitution of amines and pyrroles are readily applicable.
One of the most common methods for N-alkylation involves the reaction with alkyl halides. organic-chemistry.org Similarly, N-arylation can be achieved through coupling reactions. An operationally simple and economical method for synthesizing N-substituted pyrroles involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an iron(III) chloride catalyst in water, offering a mild reaction condition. rsc.org This Paal-Knorr type synthesis can be adapted to introduce substituents on the nitrogen of the pyrrole (B145914) ring. rsc.orgbeilstein-journals.org Microwave-assisted synthesis using solid acid catalysts has also been shown to be an efficient method for producing N-substituted pyrroles. researchgate.net
Furthermore, multi-component reactions provide a pathway to highly substituted N-aryl pyrroles. For instance, a four-component reaction involving amines, phenyl glyoxal (B1671930) monohydrate, N,N-dimethyl barbituric acid, and 1,3-dicarbonyls can yield complex pyrrole derivatives through a sequence of Knoevenagel condensation and intramolecular cyclization. orientjchem.org Another approach involves the reaction of nitroepoxides with amines and malononitrile (B47326) to produce N-substituted 2-amino-3-cyano pyrroles. rsc.org
Table 1: Synthesis of N-Substituted this compound Derivatives
| Derivative Type | General Reaction | Reagents & Conditions |
| N-Alkyl Amines | Alkylation | Alkyl halide, Base |
| N-Aryl Amines | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base |
| N-Aryl Pyrroles | Paal-Knorr Synthesis | Aryl amine, 2,5-Dialkoxytetrahydrofuran, Acid catalyst rsc.orgdiva-portal.org |
| N-Sulfonyl Pyrroles | Sulfonylation | Sulfonyl chloride, Base |
Synthesis of Acylated and Sulfonated Derivatives of the Amine
The amine functionality of this compound can be readily converted into amide or sulfonamide groups. These transformations are fundamental in medicinal chemistry for altering the electronic and lipophilic character of the parent amine.
Acylation is typically achieved by treating the amine with an acylating agent such as an acyl chloride, anhydride (B1165640), or a carboxylic acid activated with a coupling reagent. A variety of methods exist for direct amidation of carboxylic acids, including the use of ynoates as coupling reagents or activators like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). organic-chemistry.org
Sulfonylation of the amine group to form sulfonamides is accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. The synthesis of arenesulfonic acids and their derivatives, which can be converted to sulfonyl chlorides, is a well-established field. thieme-connect.de The resulting sulfonamides are important structural motifs in many biologically active compounds. The synthesis of N-sulfonyl-1,2,3-triazoles, which can act as precursors to other sulfonated compounds, has also been explored. researchgate.net
Table 2: Acylated and Sulfonated Derivatives of this compound
| Derivative Type | General Reaction | Reagents & Conditions |
| N-Acylamines (Amides) | Acylation | Acyl chloride or Carboxylic acid, Coupling agent (e.g., HBTU, AISF) organic-chemistry.org |
| N-Sulfonylamines (Sulfonamides) | Sulfonylation | Arenesulfonyl chloride, Base (e.g., Pyridine, Triethylamine) |
Synthesis of Pyrrole Ring-Substituted Derivatives
Substitution on the pyrrole ring itself allows for another dimension of structural diversification. The inherent reactivity of the pyrrole ring towards electrophilic substitution makes this a feasible strategy, although the directing effects of the existing amino and isopropyl groups must be considered. The pyrrole ring is highly reactive towards electrophiles, with a clear preference for substitution at the C2 (α) position due to the superior stabilization of the cationic intermediate. libretexts.org
Synthetic strategies are not limited to substitution on a pre-formed ring. The construction of the pyrrole ring from acyclic precursors, such as through the Paal-Knorr or Hantzsch syntheses, allows for the introduction of substituents at various positions from the outset. beilstein-journals.orgresearchgate.net For example, the Hantzsch pyrrole synthesis allows for the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. researchgate.net The Van Leusen pyrrole synthesis, which can be performed under metal-free conditions, is another method for preparing substituted pyrroles. mdpi.com The use of tosylmethyl isocyanide (TosMIC) in [3+2] cycloaddition reactions with activated alkenes is a powerful method for constructing 3,4-disubstituted pyrroles. nih.gov
A zirconium-catalyzed reaction between N-acyl α-aminoaldehydes and 1,3-dicarbonyls provides tetrasubstituted 1,3-diacylpyrroles, demonstrating a route to highly functionalized pyrrole cores. acs.org
Table 3: Synthesis of Pyrrole Ring-Substituted Derivatives
| Position of Substitution | General Reaction Type | Synthetic Method |
| C2, C5 | Electrophilic Aromatic Substitution | Halogenation, Nitration, Friedel-Crafts Acylation libretexts.org |
| C2, C4, C5 | Ring Construction | Hantzsch Pyrrole Synthesis researchgate.net |
| C3, C4 | Ring Construction | Van Leusen Reaction (using TosMIC) mdpi.comnih.gov |
| C1, C2, C3, C5 | Ring Construction | Zr-Catalyzed Cyclocondensation acs.org |
Formation of Heterocyclic Ring Systems Incorporating the this compound Scaffold
The bifunctional nature of this compound, possessing both a reactive amine and an electron-rich pyrrole ring, makes it an excellent building block for the synthesis of fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry. openmedicinalchemistryjournal.com
For example, the amine group can react with appropriate dicarbonyl compounds or their equivalents to form a new fused ring. A prominent example is the synthesis of pyrrolo[3,2-d]pyrimidines. These structures can be assembled by reacting a 3-aminopyrrole derivative with reagents that provide the necessary carbon atoms to form the pyrimidine (B1678525) ring. nih.gov Similarly, reaction with 1,3-dielectrophiles can lead to the formation of seven-membered rings, such as pyrrolo[3,2-e] orientjchem.orgCurrent time information in Bangalore, IN.diazepines. nih.gov The synthesis of such fused systems often aims to mimic the pharmacophoric features of known biologically active molecules. nih.gov
The classical Paal-Knorr cyclocondensation of a 1,4-diketone with a primary amine is a foundational method for forming the pyrrole ring, which can then be part of a larger, fused structure. nih.gov
Table 4: Fused Heterocyclic Systems from this compound
| Fused Ring System | General Approach | Potential Reagents |
| Pyrrolo[3,2-d]pyrimidine | Annulation onto the pyrrole-amine | Formamide, Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), β-ketoesters nih.gov |
| Pyrrolo[3,2-e] orientjchem.orgCurrent time information in Bangalore, IN.diazepine | Cyclocondensation | α,β-Unsaturated ketones, 1,3-Diketones nih.gov |
| Other Fused Systems | Domino/Multi-component Reactions | Various dielectrophiles or dicarbonyl compounds mdpi.com |
Design and Synthesis of Advanced Chemical Intermediates
The derivatives synthesized from this compound serve as advanced chemical intermediates for the construction of more complex target molecules, particularly in the pharmaceutical and life science industries. acints.comchemadvin.com These intermediates are building blocks that have been strategically functionalized to facilitate subsequent coupling or cyclization reactions.
For example, a pyrrole ring-substituted derivative bearing a halogen atom (e.g., bromo or iodo) can be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce complex aryl, heteroaryl, or alkynyl groups. An N-substituted derivative might be designed to improve solubility or to introduce a reactive handle for bioconjugation.
The synthesis of these advanced intermediates involves the strategic application of the reactions described in the preceding sections. The goal is to create molecules with specific functionalities positioned for further elaboration, enabling efficient and modular access to libraries of complex compounds for screening and development. acints.com
Applications of 4 Isopropyl 1h Pyrrol 3 Amine As a Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules
The unique structural features of 4-Isopropyl-1H-pyrrol-3-amine make it an attractive starting material for the synthesis of intricate organic molecules. The presence of a reactive amine group and a sterically influential isopropyl group on the pyrrole (B145914) core allows for a variety of chemical transformations, leading to the generation of advanced ligands, specialty polymers, and novel catalysts.
Precursors for Advanced Ligand Architectures (Non-Biological)
The amine functionality of this compound serves as a key handle for the elaboration into sophisticated ligand structures. These ligands are crucial components in coordination chemistry and catalysis, where they can modulate the electronic and steric properties of metal centers.
The synthesis of such ligands often involves the reaction of the amine group with various electrophiles. For instance, condensation with aldehydes or ketones can yield Schiff base ligands, while acylation can introduce amide functionalities. These modifications allow for the fine-tuning of the ligand's coordination properties. The isopropyl group, in turn, can influence the steric environment around the metal center, impacting catalytic activity and selectivity.
The development of N-heterocyclic carbene (NHC) ligands from pyrrole-based precursors has also been an area of interest. Although direct conversion of this compound to an NHC is not straightforward, its derivatives can be used to synthesize more complex heterocyclic systems that can be precursors to NHCs. These ligands have shown great promise in various catalytic applications.
Intermediates for Specialty Polymers and Functional Materials (Excluding Material Properties)
The bifunctional nature of this compound, possessing both a reactive amine and an aromatic pyrrole ring, makes it a suitable monomer for the synthesis of specialty polymers. The amine group can participate in polymerization reactions such as polycondensation or polyaddition to form polyamide or polyurea chains, respectively.
Metal-organic frameworks (MOFs) are another class of materials where derivatives of this compound could find application. rsc.org The amine group can be modified to create multitopic ligands that can coordinate with metal ions to form porous, crystalline structures. rsc.org The choice of the organic linker is crucial in determining the properties and potential applications of the resulting MOF. rsc.org
Scaffolds for Catalyst Development
The pyrrole scaffold is a versatile platform for the design and synthesis of novel catalysts. orientjchem.org this compound can be utilized as a starting material for the construction of both organocatalysts and ligands for metal-based catalysts.
The amine group can be transformed into various catalytically active moieties. For example, it can be converted into a chiral secondary amine or a phosphine (B1218219) ligand, which are key components in many asymmetric catalytic systems. The isopropyl group can play a crucial role in inducing stereoselectivity by creating a specific chiral environment around the catalytic center.
Furthermore, the pyrrole ring itself can participate in catalysis. For instance, the NH group of the pyrrole can act as a hydrogen bond donor, activating substrates in certain reactions. The aromatic nature of the pyrrole ring can also influence the electronic properties of the catalyst, thereby affecting its reactivity.
Role in Methodological Development in Organic Chemistry
Beyond its direct application in the synthesis of specific target molecules, this compound and its derivatives can also serve as valuable tools in the development of new synthetic methodologies and in the elucidation of reaction mechanisms.
Substrate for Novel Reaction Discovery
The unique combination of functional groups in this compound makes it an interesting substrate for exploring new chemical reactions. Its reactivity profile can be exploited to discover novel transformations and to expand the toolbox of synthetic organic chemists. For instance, the development of new C-H activation or cross-coupling reactions could be explored using this molecule as a test substrate. The presence of both an amine and a pyrrole ring allows for the investigation of regioselectivity and chemoselectivity in these transformations.
Recent research has focused on the development of multicomponent reactions for the efficient synthesis of highly substituted pyrroles. orientjchem.org While not directly involving this compound as a starting material, these methods highlight the ongoing interest in developing new ways to access functionalized pyrrole derivatives. Future work could involve the use of this compound in such reactions to generate novel and complex molecular scaffolds.
Probe for Mechanistic Studies in Catalysis
Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the design of new and improved catalysts. This compound and its derivatives can be employed as probes to study the mechanism of various catalytic processes.
For example, by systematically varying the substituents on the pyrrole ring or on the amine group, one can gain insights into the electronic and steric effects that govern the catalytic cycle. The isopropyl group, with its specific steric bulk, can be particularly informative in studies of asymmetric catalysis.
Furthermore, isotopic labeling of the molecule can be used to track the fate of different atoms throughout a reaction, providing valuable information about bond-breaking and bond-forming steps. Computational studies, in conjunction with experimental data, can further elucidate the intricate details of the reaction mechanism. researchgate.netresearchgate.net
Emerging Research Directions and Future Perspectives
Development of More Sustainable Synthetic Routes for Aminopyrroles
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like 4-Isopropyl-1H-pyrrol-3-amine. nih.govrsc.orgresearchgate.net Research is actively pursuing more sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. For instance, transaminases (ATAs) have been utilized in the biocatalytic synthesis of substituted pyrroles by mediating the key amination of ketone precursors. nih.gov This chemo-enzymatic method offers a greener alternative to traditional synthetic routes. nih.gov
Another area of intense research is the development of synthetic routes that utilize heterogeneous catalysts. nih.gov These catalysts are in a different phase from the reactants and can be easily separated and recycled, which aligns with the principles of green chemistry. For example, the Paal-Knorr synthesis of N-substituted pyrroles has been achieved using solid acid catalysts like Amberlyst-15 in a continuous flow system, which eliminates the need for harsh mineral acids and allows for catalyst recycling. The use of molecular sieves as catalysts in the synthesis of pyrrole (B145914) derivatives also represents a move towards more environmentally benign procedures. bohrium.com
The following table summarizes some sustainable approaches to aminopyrrole synthesis:
| Synthetic Approach | Key Features | Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases) to mediate key reaction steps. nih.gov | Mild reaction conditions, high selectivity, reduced environmental impact. nih.gov |
| Heterogeneous Catalysis | Employment of solid-phase catalysts (e.g., Amberlyst-15, molecular sieves). bohrium.com | Catalyst recyclability, reduced waste, often milder reaction conditions. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. scispace.comsyrris.com | Improved reaction control, enhanced safety, potential for automation, and reduced waste. scispace.comsyrris.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often improved yields, and cleaner reactions. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product. | High atom economy, operational simplicity, and reduced waste. |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond established synthetic methods, researchers are exploring the novel reactivity of aminopyrroles to access unprecedented molecular architectures. A key area of investigation is the participation of the pyrrole ring in various cycloaddition reactions. The diene character of pyrrole allows it to undergo [4+2] and [2+2] cycloaddition reactions, providing pathways to complex fused heterocyclic systems. nih.govyoutube.com The reactivity in these reactions can be tuned by substituents on the pyrrole ring. youtube.com For instance, the presence of an electron-withdrawing group on the nitrogen atom can facilitate [4+2] cycloaddition with dienophiles. youtube.com
Another frontier in aminopyrrole chemistry is the selective functionalization of C-H bonds. nih.govchemistryviews.org C-H activation strategies offer a more atom-economical and efficient way to introduce new functional groups onto the pyrrole core, avoiding the need for pre-functionalized starting materials. nih.govyoutube.com Metal-catalyzed C-H activation has been successfully applied to indoles and pyrroles, enabling direct arylation and other coupling reactions. nih.govchemistryviews.org The development of new catalytic systems that can selectively activate specific C-H bonds on the this compound scaffold is an active area of research.
Domino reactions, where a sequence of transformations occurs in a single pot, are also being developed for the synthesis of complex pyrrole-containing molecules. nih.gov A novel metal-free domino methodology has been described for the synthesis of 2-aminopyrroles involving a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization reaction. nih.govacs.org
The table below highlights some novel transformations being explored for aminopyrroles:
| Transformation | Description | Potential Outcome |
| [3+2] Cycloaddition | Reaction with 1,3-dipoles to form five-membered rings. nih.govacs.org | Access to novel pyrrole-fused heterocyclic systems. acs.org |
| [4+2] Cycloaddition (Diels-Alder) | Reaction as a diene with a dienophile to form a six-membered ring. youtube.com | Construction of complex polycyclic structures containing the pyrrole motif. |
| C-H Activation/Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. nih.govchemistryviews.org | Efficient and atom-economical derivatization of the pyrrole ring. nih.gov |
| Domino Reactions | A cascade of reactions in a single step without isolating intermediates. nih.gov | Rapid assembly of complex molecular architectures from simple precursors. nih.gov |
| Photocatalyzed Reactions | Use of light to initiate chemical transformations. rsc.org | Access to unique reactivity under mild conditions. rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of aminopyrrole synthesis with flow chemistry and automated platforms is set to revolutionize the discovery and production of these compounds. scispace.comsyrris.com Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. scispace.comsyrris.com The synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been successfully demonstrated in a one-step continuous flow process. scispace.comsyrris.comresearchgate.net This approach can be particularly beneficial for reactions that are difficult or hazardous to perform in batch.
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the synthesis and screening of aminopyrrole libraries. merckmillipore.comresearchgate.netucla.edu These platforms can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govnih.gov The integration of flow reactors with automated systems allows for the rapid optimization of reaction conditions and the generation of large numbers of analogues for structure-activity relationship studies.
The benefits of integrating these technologies are summarized below:
| Technology | Key Advantages for Aminopyrrole Synthesis |
| Flow Chemistry | Precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, enhanced safety for exothermic or hazardous reactions, potential for telescoped multi-step synthesis. scispace.comsyrris.comsecure-platform.com |
| Automated Synthesis Platforms | High-throughput synthesis of compound libraries, rapid reaction optimization, improved reproducibility, reduced labor costs. merckmillipore.comresearchgate.netnih.gov |
| Integrated Flow and Automation | Enables autonomous, data-driven synthesis and optimization, facilitates the creation of large and diverse aminopyrrole libraries for screening purposes. nih.govnih.gov |
Advanced Computational Modeling for Structure-Reactivity Prediction
Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the structure and reactivity of aminopyrroles. nih.govmdpi.com DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and thermodynamic properties of these molecules. bohrium.comnih.gov
These computational methods can be used to predict the regioselectivity of electrophilic substitution reactions, the feasibility of novel cycloaddition pathways, and the mechanisms of catalytic C-H activation. nih.govmdpi.com For example, Frontier Molecular Orbital (FMO) analysis can be used to understand the interactions between aminopyrroles and other reactants, guiding the design of new reactions. nih.gov
By simulating reaction pathways and transition states, computational modeling can help to identify the most promising reaction conditions and catalysts, thereby reducing the amount of experimental work required. researchgate.net This predictive power is crucial for accelerating the discovery of new synthetic methodologies and for designing aminopyrrole derivatives with specific desired properties.
The table below outlines the applications of computational modeling in aminopyrrole research:
| Computational Method | Application in Aminopyrrole Chemistry |
| Density Functional Theory (DFT) | Calculation of molecular geometries, electronic properties, and reaction energies. Prediction of spectroscopic properties (e.g., NMR, IR). nih.govmdpi.comresearchgate.net |
| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity and regioselectivity in reactions such as cycloadditions and electrophilic substitutions. nih.gov |
| Transition State Theory | Elucidation of reaction mechanisms and calculation of activation barriers to predict reaction rates. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity or physical properties. |
| Molecular Docking | Prediction of the binding mode and affinity of aminopyrrole derivatives to biological targets. bohrium.com |
Potential in Materials Science Precursor Chemistry (Focus on Synthesis and Reactivity, not Properties)
The unique electronic structure of the pyrrole ring makes it a valuable building block for the synthesis of functional materials. nih.govresearchgate.net While the focus here is on the synthesis and reactivity of this compound as a precursor, it is important to note its potential in this area. The oxidative polymerization of pyrrole and its derivatives is a well-established method for producing conducting polymers like polypyrrole. researchgate.netijert.orgacs.org
The reactivity of the amino and isopropyl groups on the this compound scaffold offers opportunities to create tailored polymer precursors. For example, the amino group can be used to initiate polymerization or to attach the pyrrole unit to other polymer backbones. The isopropyl group can influence the solubility and processing characteristics of the resulting polymer.
Research in this area is focused on developing synthetic methods to incorporate aminopyrroles into larger macromolecular structures. This includes exploring co-polymerization reactions with other monomers to create materials with tunable electronic and physical properties. The reactivity of the pyrrole ring itself, particularly at the α-positions, is key to the formation of the conjugated polymer chain. researchgate.net
The following table summarizes the potential of aminopyrroles as materials science precursors, focusing on their synthesis and reactivity:
| Precursor Application | Relevant Synthesis/Reactivity |
| Conducting Polymers | Oxidative polymerization of the pyrrole ring, typically at the α-positions, to form a conjugated backbone. researchgate.netnih.gov |
| Functional Copolymers | Co-polymerization with other monomers via reactions involving the amino group or other functional handles. |
| Surface Modification | Grafting of aminopyrrole units onto surfaces through reactions of the amino group to introduce conductivity or other functionalities. |
| Cross-linked Networks | Use of the aminopyrrole as a cross-linking agent in polymer synthesis, utilizing the reactivity of the amino group and the pyrrole ring. |
Q & A
Q. What computational tools predict synthetic pathways for novel derivatives?
- Methodological Answer : Retrosynthetic analysis with AI tools (e.g., Pistachio, Reaxys) identifies feasible routes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for key steps like cyclization. Machine learning models (e.g., ASKCOS) prioritize high-yield reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
